2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-5-6-16(23-2)18(12-14)26(21,22)19-13-15(17-4-3-11-25-17)20-7-9-24-10-8-20/h3-6,11-12,15,19H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVYSMRXNCDUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structure. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the methoxy and methyl groups onto the benzene ring.
Sulfonation: Addition of the sulfonamide group to the aromatic ring.
Formation of the Morpholine Ring: This step involves the reaction of an appropriate amine with an epoxide or a similar intermediate.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide derivatives, enabling comparisons based on substituent effects and biological activity:
Key Differences and Implications
- Substituent Position and Halogenation: Compared to 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide , the target compound lacks chlorine but features a 5-methyl group.
- Side Chain Variations: The morpholino-thiophen-ethyl side chain distinguishes the target compound from derivatives with phenylethyl (e.g., ) or thiazolyl (e.g., Compound 59 ) groups. Morpholino’s polarity may improve aqueous solubility, a critical factor in drug bioavailability.
- Antibacterial sulfonamides like Compound 51 highlight the versatility of this scaffold, though activity depends on substituent-specific interactions with bacterial enzymes.
Research Findings and Mechanistic Insights
Anticancer Potential
While direct data for the target compound is unavailable, structurally related compounds demonstrate mechanisms involving apoptosis induction and cell cycle arrest. The morpholino group may further enhance blood-brain barrier penetration, expanding therapeutic utility in neurological cancers.
Antimicrobial Activity
Sulfonamides like Compound 51 inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The target compound’s benzenesulfonamide core aligns with this mechanism, but its bulky side chain might reduce affinity for bacterial DHPS compared to simpler derivatives.
Biological Activity
2-Methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a morpholine moiety and a thiophene ring, which may contribute to its pharmacological properties. In this article, we will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 899955-55-6
- Molecular Formula : CHNOS
- Molecular Weight : 396.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to altered cellular metabolism.
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antiproliferative Activity
Research indicates that this compound demonstrates notable antiproliferative effects, particularly against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 130 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest in G0/G1 phase |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies showed significant inhibition of carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent.
| Time Point (h) | Edema Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
Antimicrobial Activity
In vitro antimicrobial assays have revealed that this sulfonamide derivative possesses activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| S. typhi | 6.45 |
| C. albicans | 6.63 |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, including the target compound. A notable study highlighted the synthesis and evaluation of various analogs, demonstrating that modifications to the morpholine and thiophene moieties can significantly enhance biological activity.
In a comparative analysis involving multiple benzenesulfonamides, it was found that the presence of electron-donating groups like methoxy enhances the compound's efficacy against cancer cells by improving solubility and bioavailability.
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide in academic research?
Methodological Answer: A multi-step synthesis is typically employed:
Sulfonamide Core Formation : React 2-methoxy-5-methylbenzenesulfonyl chloride with a thiophene-containing amine precursor (e.g., 2-morpholino-2-(thiophen-2-yl)ethylamine) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond .
Morpholino-Thiophene Subunit Preparation : Synthesize the amine precursor via nucleophilic substitution between morpholine and a bromoethyl-thiophene intermediate, followed by purification via column chromatography .
Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry) for improved yields .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Combine orthogonal analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C2, methyl at C5) via H and C NMR, comparing chemical shifts to analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
- Elemental Analysis : Validate empirical formula (CHNOS) with ≤0.4% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this sulfonamide?
Methodological Answer: Contradictions (e.g., unexpected H NMR splitting or IR absorption bands) may arise from conformational flexibility or impurities. Strategies include:
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
- DFT Calculations : Compare experimental IR or NMR data with computed spectra from density functional theory (e.g., B3LYP/6-31G*) to identify discrepancies .
- Advanced Chromatography : Use preparative HPLC to isolate stereoisomers or byproducts for individual analysis .
Q. What strategies optimize reaction conditions for synthesizing this sulfonamide under flow chemistry?
Methodological Answer: Flow chemistry enhances reproducibility and scalability:
- Continuous-Flow Setup : Use microreactors to control exothermic reactions (e.g., sulfonylation) and minimize side products .
- In-Line Monitoring : Integrate UV-Vis or FTIR sensors to track reaction progress and adjust parameters in real time .
- Solvent Screening : Test aprotic solvents (e.g., THF, DMF) for improved solubility of intermediates, referencing morpholino-thiophene analogs .
Q. How can researchers evaluate this compound’s bioactivity given structural analogs with conflicting data?
Methodological Answer: Address contradictions (e.g., variable IC values in enzyme assays) via:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. chloro groups) using analogs like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide .
- Molecular Docking : Model interactions with target proteins (e.g., carbonic anhydrase) to rationalize bioactivity differences .
- Dose-Response Assays : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What are the challenges in characterizing morpholino-thiophene interactions in this compound?
Methodological Answer: The morpholino-thiophene moiety’s conformational flexibility complicates analysis:
- Dynamic NMR : Probe rotational barriers of the morpholino-thiophene bond at variable temperatures (e.g., 25–60°C) .
- Crystallographic Studies : Resolve steric effects using single-crystal X-ray diffraction, as applied to N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide derivatives .
- Computational MD Simulations : Simulate low-energy conformers to predict dominant binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
